molecular formula C9H5BrN2O4 B1417181 Methyl 6-bromo-3-cyano-2-nitrobenzoate CAS No. 1807045-03-9

Methyl 6-bromo-3-cyano-2-nitrobenzoate

Cat. No.: B1417181
CAS No.: 1807045-03-9
M. Wt: 285.05 g/mol
InChI Key: PAOSHCGDJKDFMS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-cyano-2-nitrobenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with bromine at the 6-position, a cyano group at the 3-position, and a nitro group at the 2-position. This compound’s structural complexity arises from the combination of electron-withdrawing substituents (nitro, cyano, and bromine), which significantly influence its electronic, steric, and reactive properties. Such derivatives are pivotal in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science. The nitro group enhances electrophilic substitution resistance, while the cyano group facilitates nucleophilic attack, making this compound versatile for further derivatization .

Properties

IUPAC Name

methyl 6-bromo-3-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)7-6(10)3-2-5(4-11)8(7)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOSHCGDJKDFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-3-cyano-2-nitrobenzoate typically involves multi-step reactions starting from commercially available benzoic acid derivatives. One common method includes:

    Nitration: Introduction of the nitro group into the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

    Bromination: Substitution of a hydrogen atom with a bromine atom using bromine or a brominating agent like N-bromosuccinimide.

    Cyanation: Introduction of the cyano group through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Amino derivatives: from the reduction of the nitro group.

    Amine derivatives: from the reduction of the cyano group.

    Substituted benzoates: from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 6-bromo-3-cyano-2-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-cyano-2-nitrobenzoate depends on its functional groups:

    Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity.

    Cyano Group: Acts as an electron-withdrawing group, affecting the compound’s electrophilicity.

    Bromo Group: Facilitates nucleophilic substitution reactions due to its leaving group ability.

Comparison with Similar Compounds

Structural Analogues

Methyl 6-bromo-3-cyano-2-nitrobenzoate shares structural similarities with other substituted benzoate esters. Key analogues include:

Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8): Substituents: Amino (6-position), bromine (2-position), methoxy (3-position). Key Differences: The amino and methoxy groups are electron-donating, contrasting with the electron-withdrawing nitro and cyano groups in the target compound. This results in lower electrophilicity but higher stability toward hydrolysis. Applications: Primarily used as a pharmaceutical intermediate, emphasizing its role in drug discovery .

Methyl Salicylate :

  • Substituents: Hydroxyl (2-position), methoxy (4-position).
  • Key Differences : Lacks halogen and nitro groups, rendering it less reactive but highly volatile. Widely utilized in fragrances and topical analgesics due to its polar hydroxyl group .

Sandaracopimaric Acid Methyl Ester (from Austrocedrus chilensis resin): Structure: A diterpene methyl ester with a fused bicyclic framework. Key Differences: Unlike the aromatic benzoate derivative, this compound is alicyclic and lacks nitro/cyano functionalization.

Physicochemical Properties

The substituent effects on properties are summarized below:

Property This compound Methyl 6-amino-2-bromo-3-methoxybenzoate Methyl Salicylate
Molecular Weight (g/mol) ~300 (estimated) ~260 152.15
Solubility Low in polar solvents (DMSO) Moderate (polar aprotic solvents) High (ethanol)
Reactivity High (nucleophilic substitution) Moderate (amide coupling) Low (ester hydrolysis)
Volatility Low Moderate High
Thermal Stability High (decomposes >200°C) Moderate (stable to 150°C) Low (volatilizes)

Key Observations :

  • The nitro and cyano groups in the target compound reduce solubility in polar solvents compared to methyl salicylate but enhance thermal stability .
  • Bromine increases molecular weight and steric hindrance, limiting volatility relative to simpler esters like methyl salicylate .
Reactivity and Stability
  • Hydrolysis Resistance : The nitro group in the target compound stabilizes the ester against hydrolysis compared to methyl salicylate, which readily undergoes base-catalyzed cleavage .
  • Electrophilic Substitution: The meta-directing nitro group and para-directing cyano group create regioselectivity challenges, unlike methyl 6-amino-2-bromo-3-methoxybenzoate, where amino groups direct ortho/para substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-bromo-3-cyano-2-nitrobenzoate
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Methyl 6-bromo-3-cyano-2-nitrobenzoate

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